molecular formula C14H22ClN3O2 B238399 N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid CAS No. 129932-88-3

N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid

Cat. No. B238399
M. Wt: 329.27 g/mol
InChI Key: LUJZJRDYTWGVIL-DQGITARISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid (DANA) is a sialic acid analog that has gained significant attention in the scientific community due to its potential applications in various fields. Sialic acids are a group of nine-carbon acidic sugars that are found on the surface of many cells and play a crucial role in various biological processes. DANA is a synthetic analog of sialic acid that has two fluorine atoms attached to its carbon backbone, which makes it resistant to enzymatic degradation and enhances its bioavailability.

Scientific Research Applications

N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has been extensively studied for its potential applications in various fields, including immunology, virology, and glycobiology. N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has been shown to inhibit the replication of influenza virus by blocking the attachment of the virus to host cells. Furthermore, N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has been shown to modulate the immune response by inhibiting the activation of T cells and reducing the production of pro-inflammatory cytokines. N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has also been used as a tool in glycobiology research to study the role of sialic acids in various biological processes.

Mechanism Of Action

N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid exerts its biological effects by mimicking the structure of sialic acid and binding to sialic acid-binding proteins. N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has a higher affinity for sialic acid-binding proteins than natural sialic acid, which makes it a potent inhibitor of various biological processes that rely on sialic acid. N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has been shown to inhibit the activity of sialidases, which are enzymes that cleave sialic acid from glycoconjugates. By inhibiting sialidase activity, N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid can prevent the release of sialic acid from the cell surface and modulate various biological processes.

Biochemical And Physiological Effects

N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has been shown to modulate various biochemical and physiological processes, including immune response, cell adhesion, and viral replication. N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has been shown to inhibit the activation of T cells and reduce the production of pro-inflammatory cytokines. N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has also been shown to inhibit the attachment of influenza virus to host cells, thereby preventing viral replication. Furthermore, N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has been shown to modulate cell adhesion by inhibiting the binding of sialic acid to selectins, which are cell adhesion molecules that play a crucial role in inflammation and cancer metastasis.

Advantages And Limitations For Lab Experiments

N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has several advantages for lab experiments, including its high purity, stability, and bioavailability. N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid can be synthesized on a large scale, making it readily available for scientific research. Furthermore, N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has a long half-life, which makes it suitable for in vivo studies. However, N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has some limitations, including its high cost and potential toxicity at high doses. Furthermore, N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid may not accurately mimic the natural sialic acid structure, which may limit its applicability in certain biological processes.

Future Directions

N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has several potential future directions for scientific research. One area of research is the development of N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid-based drugs for the treatment of viral infections and inflammatory diseases. N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has been shown to inhibit the replication of influenza virus and modulate the immune response, making it a promising candidate for drug development. Another area of research is the use of N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid as a tool in glycobiology research. N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid can be used to study the role of sialic acid in various biological processes and to develop new therapeutic strategies targeting sialic acid-binding proteins. Overall, N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has significant potential for scientific research and may lead to new discoveries in various fields.

Synthesis Methods

N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid can be synthesized using various methods, including enzymatic and chemical methods. One of the most commonly used methods is the chemical synthesis method, which involves the reaction of N-acetylneuraminic acid (NANA) with difluoromethyltriphenylphosphonium bromide (DFPTPB) in the presence of a base. The reaction yields N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid with a high purity and yield. The chemical synthesis method has been optimized to produce N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid on a large scale, making it readily available for scientific research.

properties

CAS RN

129932-88-3

Product Name

N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid

Molecular Formula

C14H22ClN3O2

Molecular Weight

329.27 g/mol

IUPAC Name

5-acetamido-2,3-bis(18F)(fluoranyl)-4,6,7,8,9-pentahydroxynonanoic acid

InChI

InChI=1S/C11H19F2NO8/c1-3(16)14-7(10(20)8(18)4(17)2-15)9(19)5(12)6(13)11(21)22/h4-10,15,17-20H,2H2,1H3,(H,14,16)(H,21,22)/i12-1,13-1

InChI Key

LUJZJRDYTWGVIL-DQGITARISA-N

Isomeric SMILES

CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(C(=O)O)[18F])[18F])O

SMILES

CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(C(=O)O)F)F)O

Canonical SMILES

CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(C(=O)O)F)F)O

synonyms

2,3-di(18F)Neu5Ac
N-acetyl-2-deoxy-2,3-difluoroneuraminic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.